Bienvenue dans la boutique en ligne BenchChem!

BDA-366

BH4 domain antagonist Bcl2 binding affinity surface plasmon resonance

BDA-366 is the definitive chemical probe for Bcl2 BH4 domain pharmacology. Unlike conventional BH3-mimetics (e.g., venetoclax, navitoclax), BDA-366 binds the BH4 domain with high affinity (Ki=3.3 nM) and induces a conformational switch that converts Bcl2 from a pro-survival to a pro-death factor. This unique allosteric mechanism enables dissection of BH4-specific anti-apoptotic signaling, evaluation of Bcl2-specific dependencies (no cross-reactivity with Bcl-xL, Mcl-1, or Bfl-1/A1; all Ki>500 nM), and investigation of Bcl2 conformational crosstalk. Ideal for preclinical oncology studies, especially mTOR inhibitor combinations in lung cancer. Not substitutable by BH3-mimetics.

Molecular Formula C24H29N3O4
Molecular Weight 423.5 g/mol
Cat. No. B560192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDA-366
Synonyms1-[[3-(Diethylamino)-2(S)-hydroxypropyl]amino]-4-[(2(S)-oxiranylmethyl)amino]-9,10-anthracenedione
Molecular FormulaC24H29N3O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O
InChIInChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3/t15-,16-/m0/s1
InChIKeyJYOOEVFJWLBLKF-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solidPurity:≥98% by HPLC

BDA-366 Small Molecule Bcl2-BH4 Domain Antagonist: Procurement and Selection Guide


BDA-366 is a small-molecule antagonist that selectively binds the BH4 domain of B-cell lymphoma-2 (Bcl2) with high affinity [1]. Unlike conventional BH3-mimetic inhibitors (e.g., ABT-737, ABT-263, venetoclax) that target the hydrophobic binding pocket formed by BH1-BH3 domains, BDA-366 engages a distinct binding site on Bcl2 [2]. This binding induces a conformational change in Bcl2 that exposes its BH3 domain, converting Bcl2 from an anti-apoptotic survival protein into a pro-apoptotic cell death inducer [1]. BDA-366 has demonstrated in vitro and in vivo anti-tumor activity in lung cancer and multiple myeloma models, with reported efficacy in cell line-derived and patient-derived xenografts without significant normal tissue toxicity at therapeutic doses [3].

Why Generic Bcl2 Inhibitors Cannot Substitute for BDA-366 in BH4-Dependent Studies


BDA-366 cannot be substituted by conventional Bcl2 family inhibitors due to its unique binding mechanism and target selectivity profile [1]. Standard BH3-mimetics (e.g., ABT-263/navitoclax, ABT-199/venetoclax) occupy the hydrophobic cleft formed by BH1, BH2, and BH3 domains, functioning primarily as competitive inhibitors of protein-protein interactions between anti-apoptotic and pro-apoptotic Bcl2 family members [2]. In contrast, BDA-366 binds the structurally and functionally distinct BH4 domain, which is required for the anti-apoptotic function of Bcl2 but is absent in other anti-apoptotic family members such as Bcl-xL and Mcl-1 [1]. This fundamental mechanistic divergence results in distinct selectivity profiles, differential effects on downstream signaling pathways, and non-overlapping resistance mechanisms [3]. Consequently, BDA-366 and BH3-mimetics are not interchangeable in experimental settings investigating Bcl2 biology, BH4-mediated survival signaling, or therapeutic strategies requiring conversion of Bcl2 from a survival to a pro-death factor.

Quantitative Differentiation of BDA-366: Binding Affinity, Selectivity, and Efficacy Comparisons


High-Affinity BH4 Domain Binding with Quantitative Ki Determination vs. BH3-Mimetics

BDA-366 binds directly to the Bcl2 BH4 domain with a dissociation constant (Ki) of 3.3 ± 0.73 nM as determined by surface plasmon resonance [1]. This binding affinity is comparable to or exceeds that of established BH3-mimetics for their respective targets. Importantly, BDA-366 binding is critically dependent on an intact BH4 domain: deletion of the BH4 domain (ΔBH4) abolishes high-affinity binding, whereas deletion of BH1, BH2, or BH3 domains does not significantly affect binding (Ki values of 12.4, 7.6, and 23.4 nM, respectively) [2]. Alanine scanning mutagenesis further confirmed that single-point mutations in the BH4 domain (e.g., D10A, N11A, R12A, E13A) minimally affect binding (Ki range: 3.7–4.8 nM), but combined mutation of four key residues (D10A/N11A/R12A/E13A, designated AAAA) dramatically reduces binding affinity to Ki = 598.64 ± 0.12 nM [1].

BH4 domain antagonist Bcl2 binding affinity surface plasmon resonance

Exquisite Bcl2 Selectivity Over Bcl-xL, Mcl-1, and Bfl-1/A1: Quantitative Ki Comparisons

BDA-366 demonstrates remarkable selectivity for Bcl2 over other anti-apoptotic Bcl2 family members. Binding assays reveal that BDA-366 does not bind to Bcl-xL, Mcl-1, or Bfl-1/A1 at concentrations up to 500 nM . Quantitatively, the Ki values for Bcl-xL, Mcl-1, and A1/Bfl-1 are all reported as >500 nM, representing at least a 150-fold selectivity window compared to the Ki of 3.3 nM for Bcl2 [1]. This selectivity profile contrasts sharply with BH3-mimetics such as ABT-263 (navitoclax), which potently inhibits Bcl-2, Bcl-xL, and Bcl-w (Ki values typically in the sub-nanomolar to low nanomolar range for each), and ABT-199 (venetoclax), which maintains activity against Bcl-2 but spares Bcl-xL [2].

Bcl2 family selectivity Bcl-xL Mcl-1 off-target profiling

In Vivo Anti-Tumor Efficacy in Lung Cancer Xenografts: BDA-366 Monotherapy and mTOR Inhibitor Synergy

BDA-366 demonstrates significant in vivo anti-tumor activity in both cell line-derived and patient-derived xenograft (PDX) models of lung cancer. In NSCLC (H460) and SCLC xenograft models, BDA-366 administration resulted in dose-dependent suppression of tumor growth with induction of apoptosis confirmed by TUNEL staining and caspase-3 activation [1]. Notably, mTOR inhibition with RAD001 (everolimus) upregulates Bcl2 expression in lung cancer cells, and combined treatment with BDA-366 and RAD001 exhibited strong synergistic anti-tumor effects in vivo, with the combination achieving significantly greater tumor growth inhibition than either agent alone [1]. In a separate study, BDA-366 was identified as the most effective compound against a panel of human lung cancer cell lines compared to other tested agents [2].

lung cancer xenograft NSCLC SCLC mTOR inhibition RAD001 synergy

In Vivo Efficacy in Multiple Myeloma Xenografts Without Significant Hematopoietic Toxicity

BDA-366 exhibits potent anti-multiple myeloma (MM) activity in vitro and in vivo. In human MM cell lines (RPMI8226 and U266), BDA-366 treatment at concentrations of 0.1–0.5 μM for 48 hours induced robust apoptosis in a dose-dependent manner . In vivo, delivery of BDA-366 (20 mg/kg/day, 5 doses) substantially suppressed the growth of human MM xenografts in NOD-scid/IL2Rγnull (NSG) mice [1]. Critically, BDA-366 treatment did not produce significant cytotoxic effects on normal hematopoietic cells or cause notable changes in body weight, indicating a favorable therapeutic window in this model [1]. In contrast, BH3-mimetics such as ABT-263 (navitoclax) are known to cause dose-limiting thrombocytopenia due to Bcl-xL inhibition in platelets [2].

multiple myeloma MM xenograft hematopoietic toxicity Bcl2 conformational change

Distinct Mechanism of Action Involving PI3K/AKT Pathway Inhibition and Mcl-1 Downregulation

Recent mechanistic studies challenge the initial model that BDA-366 functions solely by converting Bcl2 from an anti-apoptotic to a pro-apoptotic protein via BH4 domain antagonism [1]. In chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL) models, BDA-366-induced cell death did not correlate with Bcl2 protein expression levels and occurred even in the absence of Bcl2 [1]. Furthermore, in in vitro Bax/liposome reconstitution assays, BDA-366 did not directly activate Bax nor did it switch Bcl2 into a Bax-activating protein [1]. Instead, BDA-366 was found to inhibit the PI3K/AKT signaling pathway, resulting in Bcl2 dephosphorylation and reduced Mcl-1 protein levels without affecting Bcl2 or Bcl-xL expression [1]. This mechanism distinguishes BDA-366 from BH3-mimetics, which act as direct competitive inhibitors of Bcl2-BH3 protein interactions [2].

PI3K/AKT pathway Mcl-1 downregulation Bcl2 dephosphorylation mechanism of action

Molecular Dynamics Validation of BH4 Binding and Allosteric BH3 Domain Rearrangement

Accelerated molecular dynamics simulations have provided atomic-level validation of BDA-366's mechanism of action [1]. The simulations revealed that BDA-366 binding to the BH4 domain induces rotation of Pro127 and Trp30 residues, which stabilize the ligand via π-π interactions [1]. This interaction triggers significant conformational changes in the α3 helix, which blocks the hydrophobic binding site (HBS) in the BH3 domain [1]. The conformational rearrangement prevents binding of BH3-only proteins to Bcl2, thereby allowing these pro-apoptotic proteins to activate Bax and Bak [1]. Binding free energy analysis confirmed that BDA-366 cross-inhibits BH3-only protein binding, demonstrating negative cooperativity between the BH4 and BH3 binding sites [1]. This allosteric mechanism fundamentally differs from the direct competitive inhibition exhibited by BH3-mimetics [2].

molecular dynamics simulation allosteric regulation BH3 domain exposure computational modeling

Optimal Procurement and Research Application Scenarios for BDA-366


Investigating BH4 Domain-Dependent Bcl2 Functions in Apoptosis Regulation

BDA-366 serves as the primary chemical probe for dissecting BH4 domain-specific functions of Bcl2. Unlike BH3-mimetics that target the hydrophobic cleft, BDA-366's high-affinity binding to the BH4 domain (Ki = 3.3 nM) and dramatic loss of binding upon BH4 deletion (>150-fold reduction) make it uniquely suited for studies examining BH4-mediated anti-apoptotic signaling [1]. Researchers can employ BDA-366 to interrogate whether specific Bcl2-dependent survival phenotypes require an intact BH4 domain, providing mechanistic insights unattainable with conventional Bcl2 inhibitors [1].

Evaluating Bcl2-Selective vs. Pan-Bcl2 Family Inhibition in Cancer Models

BDA-366's exquisite selectivity for Bcl2 (Ki = 3.3 nM) over Bcl-xL, Mcl-1, and Bfl-1/A1 (all Ki > 500 nM) enables precise evaluation of Bcl2-specific dependencies in cancer cells [2]. In contrast to pan-inhibitors like ABT-263, BDA-366 allows researchers to determine whether observed anti-tumor effects are mediated specifically through Bcl2 inhibition rather than through combined inhibition of Bcl-xL or Mcl-1 [2]. This application is particularly valuable in tumor types with documented Bcl2 addiction and in studies seeking to minimize off-target toxicity associated with Bcl-xL inhibition [3].

Combination Therapy Studies with mTOR Inhibitors in Lung Cancer

BDA-366 is optimally deployed in preclinical studies evaluating combination strategies with mTOR inhibitors (e.g., RAD001/everolimus) in lung cancer models [4]. The documented synergy between BDA-366 and RAD001 in NSCLC and SCLC xenograft models, coupled with the mechanistic rationale that mTOR inhibition upregulates Bcl2 expression, provides a strong foundation for investigating this combination [4]. Procurement is justified for studies aiming to overcome acquired resistance to mTOR-targeted therapies or to enhance Bcl2-directed therapeutic efficacy in lung cancer [4].

Investigating Bcl2 Conformational Switching and Allosteric Regulation

BDA-366 is uniquely positioned for studies examining the allosteric regulation of Bcl2 conformation and the functional consequences of BH4-to-BH3 domain crosstalk [5]. Molecular dynamics simulations confirm that BDA-366 binding to BH4 induces α3 helix rearrangement that blocks the BH3 hydrophobic binding site, demonstrating negative cooperativity between domains [5]. This property enables researchers to investigate how ligand-induced conformational changes at one Bcl2 domain propagate to distal functional sites, providing a tool for studying allostery in anti-apoptotic proteins [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BDA-366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.